3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid
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Overview
Description
3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a hydroxymethyl group at the 5 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid typically involves the hydroboration of the corresponding fluoro-substituted styrene derivative. The reaction conditions often include the use of a boron source such as borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives or styrene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. Boronic acids are known to inhibit serine proteases and other enzymes, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties .
Mechanism of Action
The primary mechanism of action for 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and hydroxymethyl substituents, making it less reactive in certain coupling reactions.
3,5-Difluorophenylboronic Acid: Similar but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Fluorophenylboronic Acid: Contains only one fluorine substituent, leading to different electronic properties and reactivity.
Uniqueness: 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid is unique due to the presence of both fluorine atoms and the hydroxymethyl group. These substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
[3,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-2,11-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRSYVMWITEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)CO)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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